![molecular formula C16H10FN3O3S B1327089 4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid CAS No. 1142210-46-5](/img/structure/B1327089.png)

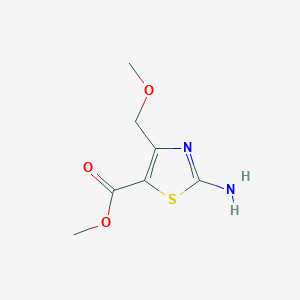

4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

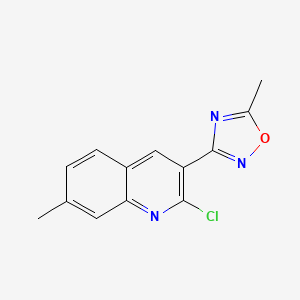

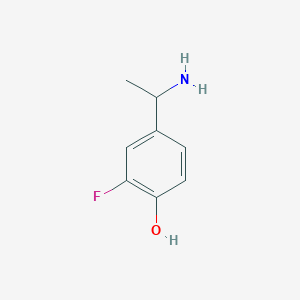

The compound 4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen. The presence of a 4-fluorophenyl group suggests potential biological activity, as fluorine atoms are often included in pharmaceuticals to modulate physical and chemical properties and improve biological activity.

Synthesis Analysis

The synthesis of related fluorinated benzothiazoles has been reported, where the Jacobsen cyclization of precursor thiobenzanilides was used to form regioisomeric fluorobenzothiazoles . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, with modifications to the general process allowing for the synthesis of pure target compounds.

Molecular Structure Analysis

The molecular structure of a related compound, 4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid, was elucidated using crystallography, revealing two independent types of molecules and disordered ether solvent molecules in the crystal structure . This suggests that the molecular structure of the compound could also be complex and may form different types of molecules in the solid state.

Chemical Reactions Analysis

The compound is likely to participate in various chemical reactions due to the presence of reactive functional groups such as the amino group and the carboxylic acid moiety. The related compound 4-(2-aminophenyl)thiadiazole was studied for its complex formation with benzoquinone, indicating that the compound may also form complexes with other chemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by the presence of fluorine, which can affect the acidity of the carboxylic acid group and the basicity of the amino group. The antimicrobial activity of a similar compound suggests that the compound may also possess biological properties, potentially inhibiting the growth of certain bacteria . The fluorinated benzothiazoles have shown potent cytotoxicity in vitro against certain human breast cell lines, indicating that the compound may also exhibit similar biological activities .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

- Synthesis for Antibacterial Agents : The combination of fluorine-containing thiadiazolotriazinones, similar to the core structure of the specified compound, shows potential as antibacterial agents. This synthesis involves fluorophenyl groups, known for their biological activity, suggesting its use in developing new antibacterial compounds (Holla, Bhat, & Shetty, 2003).

- Antimicrobial Activity : Another study focuses on the unexpected synthesis of a related compound, showing significant antimicrobial activity against Listeria monocytogenes and Escherichia coli. This highlights the potential of similar compounds in combating microbial infections (Kariuki et al., 2022).

Cancer Research

- Anticancer Activity : A study on fluorinated triazolothiadiazoles, structurally akin to the specified compound, demonstrates moderate to good antiproliferative potency against various cancerous cell lines. This suggests the relevance of such compounds in developing anticancer drugs (Chowrasia et al., 2017).

Synthesis and Characterization for Various Applications

- Structural Synthesis and Identification : Research involving the synthesis and spectroscopic identification of compounds containing the 1,3,4-thiadiazole unit, similar to the query compound, contributes to understanding the structural and functional aspects of such chemicals, which can be pivotal in various scientific applications (Azeez & Hamad, 2017).

Noncovalent Interaction Studies

- Quantitative Assessment of Noncovalent Interactions : Research on adamantane-1,3,4-thiadiazole hybrid derivatives, including fluorophenyl variants, explores the nature of noncovalent interactions. This study is crucial in understanding molecular interactions, which is essential for the design of new compounds in various scientific fields (El-Emam et al., 2020).

properties

IUPAC Name |

4-[5-[(4-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3O3S/c17-11-5-7-12(8-6-11)18-13(21)15-20-19-14(24-15)9-1-3-10(4-2-9)16(22)23/h1-8H,(H,18,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXKFYPQIHUEPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)C(=O)NC3=CC=C(C=C3)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)

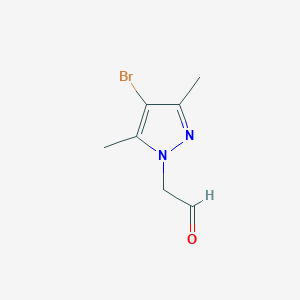

![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327043.png)